Cas no 2229622-04-0 (3-4-(morpholin-4-yl)phenylpropane-1-thiol)

3-4-(morpholin-4-yl)phenylpropane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- EN300-1762769
- 3-[4-(morpholin-4-yl)phenyl]propane-1-thiol
- 2229622-04-0
- 3-4-(morpholin-4-yl)phenylpropane-1-thiol
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- Inchi: 1S/C13H19NOS/c16-11-1-2-12-3-5-13(6-4-12)14-7-9-15-10-8-14/h3-6,16H,1-2,7-11H2
- InChI Key: CIFUQNSYJTZHSK-UHFFFAOYSA-N
- SMILES: SCCCC1C=CC(=CC=1)N1CCOCC1
Computed Properties
- Exact Mass: 237.11873540g/mol
- Monoisotopic Mass: 237.11873540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 13.5Ų
3-4-(morpholin-4-yl)phenylpropane-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1762769-2.5g |
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol |
2229622-04-0 | 2.5g |
$1791.0 | 2023-08-31 | ||
Enamine | EN300-1762769-0.5g |
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol |
2229622-04-0 | 0.5g |
$877.0 | 2023-08-31 | ||
Enamine | EN300-1762769-0.25g |
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol |
2229622-04-0 | 0.25g |
$840.0 | 2023-08-31 | ||
Enamine | EN300-1762769-1.0g |
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol |
2229622-04-0 | 1g |
$914.0 | 2023-06-03 | ||
Enamine | EN300-1762769-0.1g |
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol |
2229622-04-0 | 0.1g |
$804.0 | 2023-08-31 | ||
Enamine | EN300-1762769-5.0g |
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol |
2229622-04-0 | 5g |
$2650.0 | 2023-06-03 | ||
Enamine | EN300-1762769-0.05g |
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol |
2229622-04-0 | 0.05g |
$768.0 | 2023-08-31 | ||
Enamine | EN300-1762769-10.0g |
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol |
2229622-04-0 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1762769-1g |
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol |
2229622-04-0 | 1g |
$914.0 | 2023-08-31 | ||
Enamine | EN300-1762769-10g |
3-[4-(morpholin-4-yl)phenyl]propane-1-thiol |
2229622-04-0 | 10g |
$3929.0 | 2023-08-31 |
3-4-(morpholin-4-yl)phenylpropane-1-thiol Related Literature
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
Additional information on 3-4-(morpholin-4-yl)phenylpropane-1-thiol
Research Briefing on 3-4-(morpholin-4-yl)phenylpropane-1-thiol (CAS: 2229622-04-0) in Chemical Biology and Pharmaceutical Applications
Recent advances in chemical biology and pharmaceutical research have highlighted the significance of sulfur-containing compounds, particularly thiol derivatives, in drug discovery and development. Among these, 3-4-(morpholin-4-yl)phenylpropane-1-thiol (CAS: 2229622-04-0) has emerged as a promising scaffold due to its unique physicochemical properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in medicinal chemistry.
The compound 3-4-(morpholin-4-yl)phenylpropane-1-thiol features a morpholine ring linked to a phenylpropane thiol moiety, a structural motif that has garnered attention for its versatility in interacting with biological targets. Recent studies have demonstrated its role as a key intermediate in the synthesis of novel kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The thiol group's nucleophilic properties further enable its use in bioconjugation strategies, facilitating the development of targeted drug delivery systems.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers employed 3-4-(morpholin-4-yl)phenylpropane-1-thiol as a building block for the development of covalent inhibitors against Bruton's tyrosine kinase (BTK). The compound's ability to form reversible disulfide bonds with cysteine residues in the BTK active site was leveraged to enhance selectivity and reduce off-target effects. This approach represents a significant advancement in the design of next-generation BTK inhibitors for treating B-cell malignancies.
Another notable application was reported in ACS Chemical Biology, where the compound served as a precursor for the synthesis of fluorescent probes targeting the endocannabinoid system. The morpholine moiety improved water solubility, while the thiol group allowed for specific labeling of CB1 receptors, enabling real-time imaging of receptor dynamics in neuronal cells. This innovation provides new tools for studying cannabinoid signaling pathways and their modulation in neurological disorders.
From a synthetic chemistry perspective, recent methodological improvements have enhanced the efficiency of producing 3-4-(morpholin-4-yl)phenylpropane-1-thiol. A 2024 Nature Protocols publication detailed a streamlined, two-step procedure starting from commercially available 4-morpholinobenzaldehyde, achieving >85% yield with excellent purity. This advancement addresses previous challenges in scale-up production, making the compound more accessible for pharmaceutical development.
Pharmacokinetic studies have revealed favorable properties of derivatives based on this scaffold, including moderate plasma protein binding (60-70%) and good blood-brain barrier penetration (brain/plasma ratio of 0.8-1.2 in rodent models). These characteristics position 3-4-(morpholin-4-yl)phenylpropane-1-thiol as a valuable starting point for CNS-targeted drug development, particularly for neurodegenerative diseases where morpholine-containing compounds have shown neuroprotective effects.
In conclusion, 3-4-(morpholin-4-yl)phenylpropane-1-thiol (CAS: 2229622-04-0) represents a multifaceted chemical entity with growing importance in pharmaceutical research. Its applications span from covalent drug design to molecular imaging, supported by recent synthetic and pharmacological advancements. Future research directions may explore its potential in PROTAC development and as a warhead in targeted protein degradation strategies, further expanding its utility in modern drug discovery paradigms.
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